2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro group, a phenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methyl-3-(propylsulfanyl)phenol with 4-chlorophenol in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds such as 4-chloro-3-methylphenoxyacetamide share structural similarities.
Sulfur-Containing Phenols: Compounds like 4-methyl-3-(propylsulfanyl)phenol are structurally related.
Uniqueness
2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide is unique due to the combination of its chloro, phenoxy, and acetamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
61166-67-4 |
---|---|
Molecular Formula |
C18H20ClNO2S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-methyl-3-propylsulfanylphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H20ClNO2S/c1-3-10-23-17-11-16(7-4-13(17)2)22-15-8-5-14(6-9-15)20-18(21)12-19/h4-9,11H,3,10,12H2,1-2H3,(H,20,21) |
InChI Key |
GVDKWLMJINOPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)NC(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.